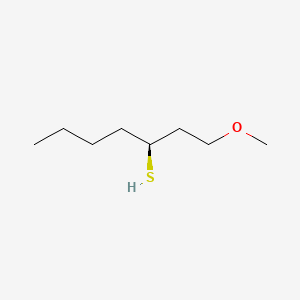

(S)-1-methoxy-3-heptanethiol

Description

Structure

3D Structure

Properties

CAS No. |

400052-49-5 |

|---|---|

Molecular Formula |

C8H18OS |

Molecular Weight |

162.30 g/mol |

IUPAC Name |

(3S)-1-methoxyheptane-3-thiol |

InChI |

InChI=1S/C8H18OS/c1-3-4-5-8(10)6-7-9-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

HRYCNFLXCKVTER-QMMMGPOBSA-N |

Isomeric SMILES |

CCCC[C@@H](CCOC)S |

Canonical SMILES |

CCCCC(CCOC)S |

density |

0.901-0.905 |

physical_description |

Colourless liquid; Sulfureous aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 Methoxy 3 Heptanethiol

Stereoselective Synthesis Strategies for the (S)-Enantiomer

Achieving the desired (S)-enantiomer of 1-methoxy-3-heptanethiol with high purity is a key challenge in its synthesis. Various strategies have been developed to control the stereochemistry of the final product.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a widely used method to separate enantiomers from a racemic mixture. This approach relies on the different physical properties of diastereomeric derivatives formed by reacting the racemate with a chiral resolving agent. chiralpedia.comnumberanalytics.com

Classical Resolution:

One of the earliest and most straightforward methods of chiral separation is crystallization. chiralpedia.com In this technique, a racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. These salts, having different physical properties like solubility, can then be separated by fractional crystallization. chiralpedia.comnumberanalytics.com For resolving racemic alcohols, chiral acids are often employed to form diastereomeric esters, which can then be separated. Conversely, racemic acids can be separated using chiral bases such as brucine (B1667951) or quinine. libretexts.org After separation, the desired enantiomer is recovered by cleaving the diastereomeric salt or ester. chiralpedia.com

Enzymatic Resolution:

Biocatalysis offers a green and highly selective alternative for chiral resolution. symeres.com Enzymes, such as lipases, can selectively catalyze reactions on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. d-nb.infobris.ac.uk This kinetic resolution process is highly effective for producing optically pure compounds. bris.ac.uk For instance, lipase-catalyzed hydrolysis of thioesters has been described as a useful approach for obtaining specific enantiomers of sulfur-containing compounds. d-nb.info

Chromatographic Methods:

Chromatographic techniques are powerful tools for the separation of enantiomers and can achieve very high levels of purity. mdpi.com These methods utilize a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a chiral environment where the enantiomers exhibit different affinities, leading to their separation. chiralpedia.commdpi.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary chromatographic techniques used for chiral resolution. chiralpedia.com

| Resolution Technique | Principle | Common Agents/Phases | Advantages | Disadvantages |

| Classical Crystallization | Formation of diastereomeric salts with different solubilities. chiralpedia.comnumberanalytics.com | Chiral acids (e.g., tartaric acid), Chiral bases (e.g., brucine, quinine). libretexts.org | Simple, cost-effective for large scale. | Success is not guaranteed, can be labor-intensive. |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. symeres.combris.ac.uk | Lipases, Esterases. d-nb.info | High enantioselectivity, mild reaction conditions. symeres.com | Enzyme cost and stability can be a factor. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. chiralpedia.commdpi.com | Polysaccharide derivatives, Protein-based CSPs, Cyclodextrin-based CSPs. numberanalytics.com | High purity achievable, applicable to a wide range of compounds. mdpi.com | Higher cost, may not be suitable for large-scale separation. |

Enantioselective Catalyst-Mediated Approaches

Asymmetric synthesis aims to directly produce a single enantiomer, often with high efficiency and enantiomeric excess. symeres.com This is frequently achieved using chiral catalysts.

Recent advancements in catalysis have provided powerful tools for enantioselective synthesis. nih.gov For instance, chiral phosphoric acid–palladium(II) complexes have been used in asymmetric desymmetrization reactions. nih.gov While not specifically detailed for (S)-1-methoxy-3-heptanethiol, these approaches highlight the potential for developing a direct catalytic route to the desired enantiomer. The development of asymmetric synthesis can involve biocatalysis or traditional chemocatalysis. symeres.com

Classical and Modern Thiolation Reactions

The introduction of the thiol group is a critical step in the synthesis of this compound. Both classical and modern methods are employed for this transformation.

Alkylation of Thiols using Alkyl Halides and Bases

The S-alkylation of thiols is a fundamental and widely used method for the formation of thioethers. jmaterenvironsci.com This reaction typically involves the treatment of a thiol with an alkyl halide in the presence of a base. jmaterenvironsci.comresearchgate.net The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkyl halide in a nucleophilic substitution reaction. researchgate.net

A variety of bases can be used, with common choices including potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N). jmaterenvironsci.com Green chemistry approaches have been developed that utilize water as the solvent, making the process more environmentally friendly. jmaterenvironsci.com For instance, the alkylation of both aliphatic and aromatic thiols with various alkyl halides has been successfully carried out in water at room temperature. jmaterenvironsci.com

| Reactant 1 (Thiol) | Reactant 2 (Alkyl Halide) | Base | Solvent | Product (Thioether) |

| Aliphatic/Aromatic Thiol | Alkyl Halide | K2CO3 or Et3N | Water | Corresponding Sulfide (B99878) |

| Thiophenol | Benzyl Chloride | TBAOH | Neat | Benzyl phenyl sulfide |

| Thiophenols/Thiols | α-Aryl-α-diazoesters | B(C6F5)3 | - | Various Sulfides |

Data derived from studies on general thiol alkylation reactions. jmaterenvironsci.comresearchgate.net

Reductive Conversion of Activated Hydroxyl Functions to Thiols

Another important strategy for synthesizing thiols involves the conversion of alcohols. This is often a two-step process where the hydroxyl group is first converted into a good leaving group, which is then displaced by a sulfur nucleophile.

A common method for this transformation is the Mitsunobu reaction. In this reaction, an alcohol is treated with a thiol in the presence of diethyl azodicarboxylate (DEAD) or a similar reagent and a phosphine, typically triphenylphosphine (B44618) (PPh3). This in-situ activation of the alcohol allows for its conversion to the corresponding thioether.

Alternatively, alcohols can be converted to sulfonates (e.g., tosylates, mesylates) or halides, which are then readily displaced by a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Catalytic Approaches in Complex Organic Synthesis

The synthesis of complex molecules like this compound often benefits from the use of catalytic methods, which can offer higher efficiency, selectivity, and milder reaction conditions.

Palladium-catalyzed reactions have been highlighted for their utility in forming carbon-sulfur bonds. smolecule.com For example, the thiocarbonylation of alkenes using carbon dioxide as a carbonyl source, catalyzed by a palladium complex, has been developed for the synthesis of thioesters. rsc.org Such catalytic systems demonstrate the potential for developing novel and efficient routes to sulfur-containing compounds.

Furthermore, tris(pentafluorophenyl)borane (B72294) [B(C6F5)3] has emerged as a powerful Lewis acid catalyst for various organic transformations, including the S–H bond insertion of thiols with diazo compounds. researchgate.net This provides an alternative to transition-metal catalyzed reactions for the synthesis of sulfides under mild conditions. researchgate.net

The development of catalytic cascades, where multiple reaction steps are performed in a single pot, can significantly improve synthetic efficiency. dicp.ac.cn While specific examples for this compound are not detailed, the principles of catalytic cascade reactions are broadly applicable in organic synthesis.

Palladium-Catalyzed Reactions Involving Thiol Reactants

Palladium catalysis has become a cornerstone in the formation of carbon-sulfur bonds, offering versatile and reliable methods for the synthesis of thioethers and related sulfur-containing compounds. nih.gov While direct palladium-catalyzed synthesis of this compound is not extensively detailed in readily available literature, the principles of palladium-catalyzed reactions involving thiols are well-established and applicable. These reactions often involve the cross-coupling of thiols with various organic electrophiles. nih.gov

Recent research has highlighted the use of palladium catalysts in the thiocarbonylation of alkenes, a process that can involve this compound as a key reactant. smolecule.com Furthermore, palladium-catalyzed direct C-H thiolation of arenes with disulfides or thiols presents a powerful method for creating aryl sulfides. nih.govrsc.org These methodologies, often co-catalyzed by copper, can proceed through a Pd(II)/Pd(IV) mechanism and allow for the direct formation of C-S bonds. nih.gov The development of palladium-catalyzed aryl(alkyl)thiolation of unactivated arenes further expands the scope of these reactions, enabling the synthesis of diverse unsymmetrical sulfides. acs.orgacs.org

A significant challenge in using palladium catalysts with sulfur compounds is the potential for catalyst poisoning by the sulfur-containing reactants. csic.es However, the development of robust ligands and catalytic systems has largely overcome this issue. csic.es For instance, monophosphine ligands have been shown to promote palladium-catalyzed C–S cross-coupling reactions effectively, even at room temperature with soluble bases. nih.gov

The "borrowing hydrogen" method, catalyzed by palladium nanoparticles on magnesium oxide, offers a one-pot synthesis of thioethers from alcohols and thiols. csic.es This process involves the in-situ formation of an aldehyde from the alcohol, which then reacts with the thiol. csic.es

Table 1: Overview of Palladium-Catalyzed Reactions for C-S Bond Formation

| Reaction Type | Catalyst System | Reactants | Key Features |

| Direct Thiolation of Arenes | Palladium and Copper co-catalysis | Arenes, Disulfides/Thiols | Proceeds through a Pd(II)/Pd(IV) mechanism. nih.gov |

| Aryl(alkyl)thiolation of Unactivated Arenes | Palladium catalyst with electrophilic sulfur reagent | Unactivated Arenes, Electrophilic Sulfur Reagent | Allows for the synthesis of diverse unsymmetrical sulfides. acs.orgacs.org |

| Thiocarbonylation of Alkenes | Palladium catalyst | Alkenes, Carbon Monoxide, Thiols | Forms thioesters. rsc.org |

| "Borrowing Hydrogen" Synthesis of Thioethers | Palladium nanoparticles on MgO | Alcohols, Thiols | One-pot reaction forming thioethers via an in-situ generated aldehyde. csic.es |

| C-S Cross-Coupling | Palladium with monophosphine ligands | Thiols, Aryl electrophiles | Effective at room temperature with soluble bases. nih.gov |

This table provides a summary of various palladium-catalyzed reactions relevant to the synthesis of sulfur-containing compounds.

Emerging Catalytic Systems for Sulfur-Containing Compounds

Beyond traditional palladium catalysis, new catalytic systems are continually being developed for the synthesis of sulfur-containing molecules, including chiral thiols. Organocatalysis, for instance, has emerged as a powerful tool. A novel organocascade reaction catalyzed by a confined chiral phosphoric acid can produce O-protected β-hydroxythiols with excellent enantioselectivity. nih.govacs.orgacs.org This method relies on the asymmetric thiocarboxylysis of meso-epoxides. nih.govacs.orgacs.org

Metal-sulfur catalysis, which utilizes catalysts containing metals like molybdenum, tungsten, cobalt, and nickel combined with sulfur, is another significant area. catalysis.blog These catalysts are particularly effective in processes like hydrodesulfurization. catalysis.blog Additionally, heterogeneous nonprecious-metal catalysts, such as Co-N-C catalysts with graphene-encapsulated cobalt nanoparticles and Co-Nx sites, have been developed for the direct oxidative cleavage and cyanation of organosulfur compounds. nih.gov

Enzyme-catalyzed reactions also offer a green and highly selective approach. Cysteine-S-conjugate β-lyases, for example, can cleave carbon-sulfur bonds in various sulfur-containing cysteine conjugates to release volatile thiols. d-nb.info

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification of synthetic intermediates and the final product, this compound, is crucial to obtain a compound with high purity, especially the correct enantiomeric form. A combination of chromatographic and distillation techniques is often employed.

Chromatographic Purification Methods (e.g., Flash Chromatography)

Chromatography is an indispensable tool for the separation and purification of chiral sulfur compounds. longdom.org High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are commonly used for the separation of chiral sulfoxides and other sulfur-containing molecules. longdom.org

Flash chromatography is a preparative technique that is particularly useful for purifying reaction mixtures. biotage.com It utilizes a stationary phase, such as silica (B1680970) gel, and a solvent system to separate compounds based on their polarity. biotage.com The choice of solvent system is critical for achieving good separation. md-scientific.dk For chiral separations, chiral stationary phases (CSPs) are employed. longdom.org These can be polysaccharide-based or protein-based and allow for the resolution of enantiomers with high selectivity. longdom.org Recent developments have seen the creation of novel CSPs, such as those based on chiral trianglsalen macrocycles or homochiral porous organic cages, prepared using techniques like thiol-ene click chemistry. rsc.orgnih.gov

The self-disproportionation of enantiomers (SDE) during achiral chromatography is an interesting phenomenon that can be used for the purification of chiral sulfoxides. scispace.com This process can lead to the separation of enantiomerically enriched and depleted fractions even on a standard silica gel column. scispace.com

Table 2: Chromatographic Methods for Purifying Chiral Sulfur Compounds

| Chromatographic Technique | Stationary Phase | Principle of Separation | Application |

| Flash Chromatography | Silica Gel (achiral) | Polarity | General purification of reaction mixtures. biotage.com |

| Chiral HPLC/GC/SFC | Chiral Stationary Phases (CSPs) | Enantioselective interactions | Separation of enantiomers. longdom.org |

| Achiral Chromatography for SDE | Silica Gel (achiral) | Self-disproportionation of enantiomers | Enantiomeric enrichment of chiral sulfoxides. scispace.com |

This table summarizes key chromatographic techniques used in the purification of chiral sulfur compounds.

Distillation Techniques

Distillation is a fundamental technique for purifying volatile compounds based on differences in their boiling points. For a compound like this compound, which has a boiling point of approximately 205.7°C at 760 mmHg, distillation can be an effective purification method. lookchem.com

Various distillation methods can be employed, each with its advantages. Simple distillation can be used to separate liquids with significantly different boiling points. For more complex mixtures or to separate compounds with closer boiling points, fractional distillation using a fractionating column is more effective. google.com

For heat-sensitive compounds, vacuum distillation is preferred as it lowers the boiling point of the substance, reducing the risk of thermal degradation. researchgate.netSteam distillation is another gentle method, particularly useful for separating volatile compounds from non-volatile materials. jfda-online.com A more advanced technique, solvent-assisted flavor evaporation (SAFE) , is considered the industry standard for isolating volatile compounds as it minimizes the formation of thermal artifacts. jfda-online.com

Specialized distillation processes have also been developed to remove specific impurities, such as sulfur compounds from alcoholic beverages, which could be adapted for the purification of synthetic mixtures. google.com During the distillation of sulfur compounds, the material of the still, for example, the use of copper, can influence the final composition by reacting with and removing certain sulfur volatiles. encyclopedia.pub

Chemical Reactivity and Transformation Pathways of S 1 Methoxy 3 Heptanethiol

Oxidation Reactions of the Thiol Moiety

The sulfur atom in (S)-1-methoxy-3-heptanethiol is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with higher oxidation states. The nature of the product is highly dependent on the oxidizing agent and reaction conditions.

Formation of Disulfides and Sulfonic Acids

The mild oxidation of this compound results in the formation of the corresponding disulfide, bis(1-methoxyheptan-3-yl) disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents such as iodine (I₂) in the presence of a base, or even atmospheric oxygen. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via the formation of a thiolate anion, which then attacks another thiol molecule or a reactive sulfur intermediate. chemistrysteps.com

Reaction Scheme for Disulfide Formation: 2 R-SH + [O] → R-S-S-R + H₂O where R = (S)-1-methoxy-3-heptyl

Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate (KMnO₄), or nitric acid (HNO₃), can further oxidize the thiol group to a sulfonic acid, (S)-1-methoxyheptane-3-sulfonic acid. chemistrysteps.com This transformation involves the insertion of three oxygen atoms at the sulfur center and represents a significant change in the chemical properties of the molecule, increasing its acidity and polarity.

Reaction Scheme for Sulfonic Acid Formation: R-SH + 3 [O] → R-SO₃H where R = (S)-1-methoxy-3-heptyl

The following table summarizes the oxidation products of this compound.

| Starting Material | Oxidizing Agent | Product | Product Class |

| This compound | Mild (e.g., I₂, air) | bis(1-methoxyheptan-3-yl) disulfide | Disulfide |

| This compound | Strong (e.g., KMnO₄, H₂O₂) | (S)-1-methoxyheptane-3-sulfonic acid | Sulfonic Acid |

Controlled Oxidation for Selective Derivatization

Controlled oxidation of thiols can yield intermediate oxidation states, namely sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H). However, these are often unstable and can be difficult to isolate. More synthetically useful is the controlled oxidation of the corresponding disulfide or the direct oxidation of the thiol under specific conditions to yield sulfoxides and sulfones. For a secondary thiol like this compound, this allows for the synthesis of a range of chiral sulfur derivatives.

The selective oxidation of sulfides (which can be formed from the thiol) to sulfoxides is a common transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄) are often employed. Further oxidation of the sulfoxide with a stronger oxidizing agent or under more forcing conditions yields the corresponding sulfone.

The stereochemistry at the sulfur atom becomes a key consideration in these reactions. The oxidation of the chiral this compound or its derivatives can lead to the formation of diastereomeric sulfoxides, as a new stereocenter is created at the sulfur atom. The stereochemical outcome of such reactions is often dependent on the reagent and reaction conditions used.

Nucleophilic and Electrophilic Reactivity Profiles

The thiol group of this compound can act as both a nucleophile and, in its deprotonated form (thiolate), a potent nucleophile. It can also be targeted by electrophilic species.

Nucleophilic Behavior in Organic Transformations

Thiols, and particularly their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.com The thiolate of this compound can be readily formed by treatment with a base, such as sodium hydroxide or an alkoxide. This enhanced nucleophilicity allows it to participate in a variety of substitution reactions.

A common example is the S-alkylation reaction with alkyl halides, which proceeds via an Sₙ2 mechanism to form thioethers (sulfides). masterorganicchemistry.com For instance, the reaction of (S)-1-methoxy-3-heptanethiolate with an alkyl halide like methyl iodide would yield (S)-1-methoxy-3-(methylthio)heptane. Due to the secondary nature of the carbon bearing the thiol group, steric hindrance might slightly reduce the reaction rate compared to a primary thiol, but the high nucleophilicity of the thiolate generally ensures efficient reaction.

Illustrative Sₙ2 Reaction: R-S⁻ + CH₃-I → R-S-CH₃ + I⁻ where R = (S)-1-methoxy-3-heptyl

The table below provides hypothetical examples of Sₙ2 reactions involving (S)-1-methoxy-3-heptanethiolate.

| Electrophile | Product | Reaction Type |

| Methyl Iodide | (S)-1-methoxy-3-(methylthio)heptane | S-alkylation |

| Benzyl Bromide | (S)-3-(benzylthio)-1-methoxyheptane | S-alkylation |

| Propargyl Bromide | (S)-1-methoxy-3-(prop-2-yn-1-ylthio)heptane | S-alkylation |

Reactions with Electrophilic Species

The sulfur atom of this compound, with its lone pairs of electrons, is susceptible to attack by strong electrophiles. For example, it can react with acyl chlorides or acid anhydrides to form thioesters. This reaction is analogous to the esterification of alcohols.

Reaction with Acyl Chloride: R-SH + CH₃COCl → R-S-C(O)CH₃ + HCl where R = (S)-1-methoxy-3-heptyl

Furthermore, the thiol group can react with other electrophilic sulfur compounds. For instance, it can react with sulfenyl chlorides to form unsymmetrical disulfides.

Addition Reactions to Unsaturated Systems

This compound can undergo addition reactions across carbon-carbon double and triple bonds, providing a versatile method for the formation of new carbon-sulfur bonds.

One of the most significant of these is the thiol-ene reaction , which involves the addition of a thiol to an alkene. wikipedia.org This reaction can proceed via two main mechanisms: a free-radical addition or a base-catalyzed Michael addition.

Free-Radical Addition: Initiated by UV light or a radical initiator, a thiyl radical (R-S•) is formed, which then adds to the alkene in an anti-Markovnikov fashion. This process is a form of "click chemistry" due to its high efficiency and selectivity. wikipedia.org

Michael Addition (Conjugate Addition): In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, which then undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound (an activated alkene). rsc.org

General Thiol-Ene Reaction Scheme: R-SH + H₂C=CHR' → R-S-CH₂-CH₂R' where R = (S)-1-methoxy-3-heptyl

The specific regioselectivity depends on the mechanism. The radical addition to a terminal alkene will result in the sulfur atom bonding to the terminal carbon, whereas the Michael addition occurs at the β-carbon of the unsaturated system. The steric bulk around the secondary thiol in this compound may influence the rate of these addition reactions.

The following table illustrates potential products from the addition of this compound to different unsaturated systems.

| Unsaturated System | Reaction Type | Potential Product |

| 1-Octene | Radical Thiol-Ene | (S)-1-methoxy-3-(octylthio)heptane |

| Acrylonitrile | Michael Addition | (S)-3-((1-methoxyheptan-3-yl)thio)propanenitrile |

| Methyl acrylate | Michael Addition | Methyl (S)-3-((1-methoxyheptan-3-yl)thio)propanoate |

Thiocarbonylation Processes

This compound is expected to participate in thiocarbonylation reactions, a process that involves the addition of a thiol and carbon monoxide across a double or triple bond. smolecule.com This type of reaction is a powerful tool for the synthesis of thioesters and other sulfur-containing compounds. In the context of this compound, it would likely serve as the thiol nucleophile.

Palladium-catalyzed thiocarbonylation of alkenes and alkynes is a well-developed methodology. acs.orgnih.govacs.org In a typical reaction, a palladium catalyst, such as Pd(OAc)₂, facilitates the reaction between the thiol, carbon monoxide, and an unsaturated substrate. nih.gov For instance, the reaction of this compound with an alkyne in the presence of a palladium catalyst and carbon monoxide would be expected to yield a β,γ-unsaturated thioester. nih.gov The reaction generally exhibits high regioselectivity. nih.gov

| Reactants | Catalyst | Product | Reaction Type |

| This compound, Alkene, CO | Palladium Complex | Thioester | Thiocarbonylation |

| This compound, Alkyne, CO | Palladium Complex | β,γ-Unsaturated Thioester | Hydrothioesterification |

This table represents expected outcomes based on known thiol chemistry, not necessarily experimentally verified results for this compound.

Regioselectivity and Stereoselectivity in Addition Reactions

In addition reactions, the thiol group of this compound can act as a nucleophile, adding across carbon-carbon or carbon-heteroatom multiple bonds. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors, including the presence of the chiral center.

For example, in the Michael addition (conjugate addition) to an α,β-unsaturated carbonyl compound, the thiolate anion of this compound would preferentially attack the β-carbon. The stereoselectivity of such an addition would be influenced by the existing (S)-chirality at the C3 position, potentially leading to a diastereomeric mixture of products. The facial selectivity of the attack on the prochiral enone would be directed by the steric bulk of the substituents around the chiral center of the thiol.

Stereochemical Aspects of Reactivity

The (S)-configuration at the C3 position of 1-methoxy-3-heptanethiol is a critical factor in its chemical reactivity, influencing the pathways and outcomes of its reactions.

Impact of Chirality on Reaction Pathways

The chiral center in this compound can induce asymmetry in reactions occurring at the thiol group or other parts of the molecule. pharmaguideline.com In reactions involving chiral reagents or catalysts, diastereomeric transition states with different energies will be formed, leading to kinetic resolution or the formation of diastereomerically enriched products.

For instance, in enzyme-catalyzed reactions, the specific (S)-stereochemistry would be recognized by the active site of the enzyme, leading to highly specific transformations that would likely not be observed with the (R)-enantiomer or the racemic mixture.

Stereochemical Outcomes of Chemical Transformations

When this compound reacts to create a new stereocenter, the existing chirality at C3 can direct the stereochemical outcome of the reaction, a phenomenon known as diastereoselection. libretexts.org

For example, in the addition of the thiol to a prochiral alkene, the approach of the thiol to the two faces of the double bond will be sterically and electronically different, leading to the preferential formation of one diastereomer over the other. The extent of this diastereoselectivity would depend on the reaction conditions and the nature of the reactants.

| Reaction Type | Reactant | Expected Stereochemical Outcome |

| Michael Addition | Prochiral α,β-unsaturated ketone | Formation of a diastereomeric mixture of thioethers, potentially with a preference for one diastereomer. |

| Nucleophilic Substitution | Racemic alkyl halide | Potential for kinetic resolution, where one enantiomer of the alkyl halide reacts faster than the other. |

This table illustrates potential stereochemical outcomes based on general principles of asymmetric synthesis.

Stability and Degradation Mechanisms

The stability of this compound is influenced by the reactivity of its thiol and ether functional groups. It is susceptible to degradation through oxidation, and potentially through rearrangement and isomerization under certain conditions.

Tendency for Oxidation, Rearrangement, and Isomerization

Oxidation: The thiol group is the most reactive site for oxidation. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Mild oxidation, for instance with air or iodine, would lead to the formation of the corresponding disulfide. masterorganicchemistry.comlibretexts.org Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can oxidize the thiol further to a sulfenic acid, then a sulfinic acid, and ultimately to a sulfonic acid. chemistrysteps.comyoutube.com The ether linkage is generally more stable to oxidation than the thiol group.

| Degradation Pathway | Conditions/Reagents | Primary Product(s) |

| Mild Oxidation | Air, I₂ | Disulfide |

| Strong Oxidation | H₂O₂, KMnO₄, HNO₃ | Sulfonic Acid |

This table summarizes the expected degradation products based on the known chemistry of thiols.

Environmental and Storage Considerations for Chemical Integrity

The long-term stability and integrity of this compound, a volatile sulfur compound, are critically influenced by environmental factors and storage conditions. As a thiol, its chemical reactivity is largely dictated by the sulfhydryl (-SH) group, which is susceptible to various transformations, primarily oxidation. Understanding these factors is essential for maintaining the compound's purity, and sensory characteristics in flavor and fragrance applications.

The primary degradation pathway for thiols, including this compound, is oxidation. This process can lead to the formation of disulfides and other oxidation products, altering the chemical and aromatic profile of the substance. The rate and extent of these oxidative reactions are influenced by several environmental parameters.

General chemical storage guidelines recommend that pungent sulfur-containing compounds like thiols (mercaptans) be stored in ventilated cabinets. It is also advisable to store them separately from oxidizing agents to prevent chemical reactions.

One supplier of this compound indicates a shelf life of 60 months or longer if the compound is stored properly, though specific optimal conditions are not detailed. thegoodscentscompany.com Based on the known chemistry of thiols, "proper storage" for maintaining the chemical integrity of this compound would involve the following considerations:

Temperature: Elevated temperatures can increase the rate of oxidative and other degradation reactions. Therefore, it is recommended to store the compound in a cool environment.

Light: Exposure to light, particularly UV light, can provide the energy to initiate radical reactions, which can accelerate the degradation of thiols. Storage in amber or opaque containers is a standard practice to mitigate light-induced degradation.

Atmosphere: The presence of oxygen is a key factor in the oxidation of thiols. Storing the compound under an inert atmosphere, such as nitrogen or argon, can significantly inhibit oxidative degradation pathways. Containers should be sealed tightly to prevent exposure to air.

While specific studies on the degradation kinetics and transformation products of this compound under various environmental conditions are not extensively documented in publicly available literature, the general behavior of thiols provides a strong indication of its stability profile. The primary transformation product expected from the oxidation of this compound is its corresponding disulfide, bis(1-methoxy-3-heptyl) disulfide. Further oxidation could potentially lead to the formation of sulfonic acids.

The table below summarizes the key environmental factors and their likely impact on the chemical integrity of this compound, along with recommended storage practices.

| Environmental Factor | Potential Impact on Chemical Integrity | Recommended Storage and Handling Practices |

| Oxygen (Air) | Primary driver of oxidation, leading to the formation of disulfides and other oxidized species. This can alter the aroma profile and reduce the purity of the compound. | Store in tightly sealed containers. For long-term storage, consider flushing the container with an inert gas (e.g., nitrogen, argon) before sealing. |

| Temperature | Higher temperatures accelerate the rate of chemical reactions, including oxidation and potential thermal degradation. | Store in a cool, well-ventilated area, away from sources of heat. Refrigeration may be appropriate for long-term storage. |

| Light | UV and visible light can catalyze oxidative reactions and lead to the formation of free radicals, initiating degradation pathways. | Store in amber glass bottles or other opaque containers to protect from light exposure. |

| Presence of Metals | Transition metal ions can catalyze the oxidation of thiols. | Ensure storage containers are free from metal contaminants. Use high-purity glass or appropriate lined containers. |

| pH | The reactivity of the thiol group can be influenced by pH, with the thiolate anion (RS-) being more susceptible to oxidation. However, as a neat substance or in non-aqueous solutions, this is less of a direct concern. | For applications involving aqueous solutions, the pH should be controlled and buffered if necessary to maintain stability. |

Adherence to these storage and handling guidelines is crucial for preserving the chemical integrity and desired sensory properties of this compound over its intended shelf life.

Advanced Analytical Characterization Techniques for S 1 Methoxy 3 Heptanethiol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of (S)-1-methoxy-3-heptanethiol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific, experimentally derived NMR data for this compound is not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The methoxy (B1213986) group (CH₃O-) would appear as a sharp singlet, typically in the range of 3.3-3.4 ppm. The protons on the carbon adjacent to the ether oxygen (-CH₂O-) would likely resonate as a triplet around 3.5-3.6 ppm. The single proton on the chiral carbon bearing the thiol group (CH-SH) would present as a multiplet, with its chemical shift influenced by the neighboring methylene (B1212753) groups. The protons of the butyl chain (CH₃CH₂CH₂CH₂-) would exhibit characteristic multiplets further upfield, typically between 0.9 and 1.6 ppm. The thiol proton (-SH) itself often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbon of the methoxy group is expected around 59 ppm. The carbons of the ethyl-methoxy group (-OCH₂CH₂-S) would appear in the region of 30-70 ppm. The chiral carbon atom bonded to the sulfur would be found in the 35-45 ppm range. The carbons of the n-butyl group would resonate at higher field strengths (lower ppm values), typically between 14 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-CH₂- | ~0.9 (triplet) | ~14.0 |

| -CH₂-CH₂-CH- | ~1.3-1.5 (multiplet) | ~22.5 |

| -CH₂-CH-S- | ~1.5-1.6 (multiplet) | ~31.5 |

| CH₃-O- | ~3.3 (singlet) | ~59.0 |

| -O-CH₂- | ~3.5 (triplet) | ~70.0 |

| -CH₂-S- | ~1.8-2.0 (multiplet) | ~30.0 |

| CH-S | ~2.8-3.0 (multiplet) | ~40.0 |

| SH | variable (broad singlet) | - |

Note: These are estimated values based on standard chemical shift ranges and data for similar functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its thiol and ether functionalities.

A key absorption band would be the S-H stretching vibration, which is typically weak and appears in the region of 2550-2600 cm⁻¹. The presence of the ether group would be confirmed by a strong C-O-C stretching band, usually found in the 1070-1150 cm⁻¹ range. Additionally, the spectrum would show C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Alkane (C-H) | Bend | 1375 - 1470 | Medium |

| Ether (C-O-C) | Stretch | 1070 - 1150 | Strong |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₁₈OS, leading to a monoisotopic mass of approximately 162.108 g/mol lookchem.comchemspider.com.

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The exact mass of this compound is 162.107836 g/mol lookchem.com.

The electron ionization (EI) mass spectrum would exhibit fragmentation patterns characteristic of thiols and ethers. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atom, leading to the loss of a butyl radical (•C₄H₉) and formation of a resonance-stabilized cation.

Cleavage of the C-S bond.

Fragmentation of the methoxyethyl side chain: Cleavage at the ether linkage is a common pathway.

Predicted adducts in softer ionization techniques like electrospray ionization (ESI) include [M+H]⁺, [M+Na]⁺, and [M+K]⁺ uni.lu.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈OS | lookchem.com |

| Average Mass | 162.291 Da | chemspider.com |

| Monoisotopic Mass | 162.107836 Da | lookchem.comchemspider.com |

| Predicted [M+H]⁺ | 163.11511 m/z | uni.lu |

| Predicted [M+Na]⁺ | 185.09705 m/z | uni.lu |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Given its volatile nature, gas chromatography is the method of choice.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)

Gas chromatography (GC) is highly effective for separating volatile sulfur compounds. The analysis of thiols can be challenging due to their reactivity and potential for adsorption onto the column or inlet surfaces. Therefore, the use of deactivated glass liners and specialized columns is often necessary acs.org.

For the separation of this compound, a non-polar or mid-polar capillary column (e.g., DB-5, DB-1701) would typically be used. Detection can be achieved with a standard Flame Ionization Detector (FID), but for higher sensitivity and selectivity for sulfur compounds, a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) is preferred acs.orgnih.gov.

Coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and identification. The mass spectrum obtained for the GC peak corresponding to this compound can be compared with a spectral library or interpreted based on its fragmentation pattern for positive identification. Comprehensive two-dimensional gas chromatography (GCxGC) can provide even greater resolving power for analyzing this compound in highly complex matrices acs.orgnih.gov.

Advanced Separation Techniques for Volatile Sulfur Compounds (e.g., SPME, SBSE)

Due to their often low concentrations in complex samples (e.g., foods and beverages), an extraction and pre-concentration step is usually required before GC analysis mdpi.com. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are modern, solvent-free techniques well-suited for this purpose acs.orgnih.gov.

Solid-Phase Microextraction (SPME): In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile compounds, including thiols, adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis nih.govacs.org. The choice of fiber coating (e.g., DVB/Carboxen/PDMS) is crucial for efficient extraction of the target analyte mdpi.com. Derivatization on the fiber can also be employed to improve the chromatographic behavior and sensitivity for thiols acs.orgnih.gov.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for a higher concentration of the analyte and thus lower detection limits acs.org.

These advanced extraction techniques, coupled with sensitive GC-MS or GC-SCD analysis, provide the robust methodology required for the trace-level detection and quantification of this compound in various matrices admin.chresearchgate.net.

Chiral Analytical Methods for Enantiomeric Purity Assessment

The enantiomeric distribution of chiral volatile compounds is of significant interest as enantiomers can exhibit different sensory properties. The assessment of the enantiomeric purity of this compound, a key aroma compound in passion fruit and other tropical fruits, relies on chiral chromatography techniques, primarily chiral gas chromatography (GC) and to a lesser extent, chiral high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is the most versatile and widely used technique for the separation of volatile enantiomers. nih.gov The high resolution, sensitivity, and speed of modern capillary GC make it ideal for analyzing complex mixtures like natural product extracts. nih.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

Chiral Stationary Phases (CSPs): The most successful and widely used CSPs for the separation of a broad range of chiral compounds, including sulfur-containing volatiles, are based on derivatized cyclodextrins. nih.govcsfarmacie.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. By modifying the hydroxyl groups of the cyclodextrin (B1172386) with various substituents, their enantioselective recognition capabilities can be significantly enhanced. For the analysis of volatile thiols, CSPs such as those based on permethylated or propionylated cyclodextrins are often employed.

Multidimensional Gas Chromatography (MDGC): For the analysis of trace chiral compounds in highly complex matrices, such as food and beverage extracts, multidimensional gas chromatography (MDGC) is often the method of choice. gcms.czeijppr.com Enantioselective MDGC (enantio-MDGC) allows for the heart-cutting of a specific portion of the chromatogram from a first, non-chiral column onto a second, chiral column for enhanced separation of the target enantiomers from interfering matrix components. gcms.czeijppr.com

Table 1: Representative Chiral GC-MS Parameters for Enantiomeric Analysis of 1-Methoxy-3-heptanethiol

| Parameter | Condition |

|---|---|

| Column 1 (non-chiral) | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Column 2 (chiral) | Diethyl-tert-butyldimethylsilyl-β-cyclodextrin (e.g., Chirasil-DEX CB) |

| Oven Program | 40°C (2 min hold), ramp to 220°C at 4°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for the separation of enantiomers, although it is more commonly applied to less volatile or thermally labile compounds. csfarmacie.cz Similar to chiral GC, separation is achieved through the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used in HPLC for chiral separations. chromatographyonline.com

For the analysis of thiols by HPLC, a derivatization step is often required to introduce a chromophore or fluorophore for sensitive detection and to improve chromatographic behavior. While specific applications to this compound are not documented in the available literature, the principles of chiral HPLC could be applied following a suitable derivatization strategy.

Specialized Techniques for Selective Trapping of Thiols (e.g., p-Hydroxymercuribenzoic Acid)

Due to their high reactivity and often low concentrations in complex matrices, the analysis of volatile thiols typically requires a selective enrichment step prior to chromatographic analysis. Organomercurial compounds, such as p-hydroxymercuribenzoic acid (p-HMB), have a high affinity for the sulfhydryl group and are effective for the selective trapping of thiols. jfda-online.com

The reaction between a thiol (R-SH) and p-HMB results in the formation of a stable mercury mercaptide, effectively capturing the thiol from the sample matrix. The trapped thiols can then be released from the organomercurial resin by treatment with a reducing agent, such as a strong solution of a different thiol (e.g., cysteine or dithiothreitol), and subsequently analyzed by GC or HPLC. This selective trapping minimizes interference from other volatile compounds present in the sample.

The general procedure for the selective trapping of volatile thiols using p-HMB involves passing a sample extract through a column or resin functionalized with the organomercurial reagent. The thiols are retained on the solid support while other matrix components are washed away.

While the efficacy of p-HMB for trapping a wide range of thiols is well-established, specific quantitative data on the trapping efficiency for this compound is not available in the reviewed scientific literature. However, based on the known reactivity of thiols with organomercurial compounds, a high trapping efficiency would be expected. The following table summarizes the key steps in this selective trapping technique.

Table 2: General Steps for Selective Trapping of Thiols using p-Hydroxymercuribenzoic Acid

| Step | Description |

|---|---|

| 1. Resin Preparation | p-Hydroxymercuribenzoic acid is covalently bound to a solid support (e.g., agarose (B213101) or silica (B1680970) gel). |

| 2. Sample Loading | The sample extract (e.g., a wine or fruit juice extract) is passed through a column packed with the p-HMB resin. |

| 3. Washing | The resin is washed with a suitable solvent to remove non-thiol compounds from the matrix. |

| 4. Elution | The trapped thiols are released from the resin by passing a solution of a competing thiol or reducing agent through the column. |

| 5. Analysis | The eluted fraction containing the concentrated thiols is then analyzed by a suitable chromatographic technique (e.g., GC-MS). |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of (S)-1-methoxy-3-heptanethiol. These calculations can provide a detailed picture of the molecule's three-dimensional geometry, bond lengths, and bond angles with high accuracy. For a molecule like this compound, with its chiral center and flexible alkyl chain, DFT can be employed to determine the most stable (lowest energy) conformation.

Furthermore, these calculations reveal crucial electronic properties that govern the molecule's reactivity and intermolecular interactions. Key parameters that can be determined include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the sulfur and oxygen atoms due to their lone pairs of electrons, indicating their propensity to act as hydrogen bond acceptors.

Atomic Charges: Calculations can quantify the partial charge on each atom, providing further insight into the molecule's polarity and sites for potential electrostatic interactions.

Such theoretical data for structurally related thiols and ethers have been successfully calculated, providing a framework for what could be expected for this compound.

Table 1: Calculated Electronic Properties of a Model Thiol Compound *

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: This table presents hypothetical data for a model thiol compound to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or a specific chemical property. protoqsar.com For this compound, a key application of QSAR would be to predict its sensory threshold or the intensity of its aroma based on its molecular descriptors. researchgate.net

The development of a QSAR model for flavor compounds typically involves the following steps:

Data Collection: A dataset of molecules with known flavor properties (e.g., odor detection thresholds) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D shape of the molecule.

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges).

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Conformational Analysis and Stereochemical Predictions

Computational methods used for conformational analysis include:

Systematic or Stochastic Searches: These algorithms explore the potential energy surface of the molecule to find various low-energy conformations.

Quantum Chemical Calculations: The geometries of the identified conformers are then optimized, and their relative energies are calculated with high accuracy using methods like DFT.

Table 2: Hypothetical Relative Energies of this compound Conformers *

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| A (Extended Chain) | 0.00 | 65 |

| B (Folded Conformation 1) | 0.85 | 25 |

| C (Folded Conformation 2) | 1.50 | 10 |

Note: This table presents hypothetical data to illustrate the outcome of a conformational analysis. The actual energy values and populations would need to be determined by specific calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its environment at an atomic level. These simulations model the movements of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

For this compound, MD simulations could be used to investigate:

Solvation: How the molecule interacts with solvent molecules like water or ethanol. This is important for understanding its behavior in food and beverage systems. The simulations can reveal the structure of the solvent shell around the molecule and the nature of the intermolecular interactions, such as hydrogen bonds involving the thiol and ether groups.

Interaction with Olfactory Receptors: Although challenging due to the lack of precise receptor structures, MD simulations can be used to model the binding of this compound to a homology model of an olfactory receptor. This can provide insights into the specific interactions (e.g., van der Waals, electrostatic, hydrogen bonding) that are responsible for its recognition and the initiation of the odor signal. Studies on other volatile sulfur compounds have highlighted the importance of such interactions in their environmental and biological behavior. researchgate.netumd.edu

Aggregation: Simulations can also explore the tendency of this compound molecules to interact with each other in a non-polar environment, which could influence its volatility. The weak hydrogen bonding capabilities of thiols compared to alcohols would be a key factor in these interactions. wikipedia.org

Through these computational approaches, a detailed and multi-faceted understanding of the chemical nature of this compound can be developed, bridging the gap between its molecular structure and its important role as a flavor compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to (S)-1-methoxy-3-heptanethiol and similar thiol compounds often rely on traditional multi-step chemical processes. For instance, documented syntheses may involve the reduction of thioesters with reagents like lithium aluminium hydride or multi-step sequences starting from precursors such as methyl 3-oxoheptanoate or 1-methoxyheptan-3-ol. A patented method for a similar compound, 1-methoxy-3-hexanethiol, involves the epoxidation of an alkene followed by reaction with thiourea (B124793) and subsequent reduction. While effective, these methods can involve harsh reagents and multiple purification stages.

The future of synthesizing this compound lies in the development of more efficient and sustainable "green" chemistry approaches. A significant area for exploration is the application of visible-light-driven, metal-free catalysis. For example, strategies using electron donor-acceptor (EDA) complex photoactivation have been successfully applied to other complex thiols, offering a pathway that avoids heavy metals and harsh additives. Another promising avenue is the use of C-H bond activation, a modern synthetic strategy that can create carbon-sulfur bonds by directly functionalizing a carbon-hydrogen bond, potentially shortening synthetic sequences and improving atom economy.

Table 1: Comparison of Synthetic Strategies for Thiol Compounds

| Strategy | Key Features | Potential Advantages for this compound |

|---|---|---|

| Traditional Multi-Step Synthesis | Involves classical reactions like reduction, epoxidation, and nucleophilic substitution. | Established and reliable methods. |

| Photocatalysis (EDA Complexes) | Uses visible light to initiate reactions, often metal- and additive-free. nih.gov | Improved sustainability, milder reaction conditions, reduced waste. nih.gov |

| C-H Bond Activation | Directly converts a C-H bond to a C-S bond. nih.gov | Increased efficiency, shorter synthetic routes, novel reactivity. nih.gov |

Integration into Advanced Materials Science and Polymer Chemistry

To date, this compound has not been explored in materials science, yet its functional groups suggest significant potential. The thiol (-SH) group is highly versatile in polymer and materials chemistry. acs.org

One major opportunity is in thiol-ene click chemistry . This highly efficient, often photoinitiated reaction between a thiol and an alkene is a cornerstone of modern polymer synthesis. nih.govrsc.orgalfa-chemistry.com this compound could be used as a monomer or a post-polymerization modification agent to introduce specific functionalities into polymer networks. semanticscholar.org The chirality of the molecule could be leveraged to create chiral polymers, which have applications in optical materials and enantioselective separations. chiralpedia.comnih.gov

Another key area is the formation of Self-Assembled Monolayers (SAMs) . Thiols spontaneously form highly ordered, dense monolayers on the surfaces of noble metals like gold, silver, and copper. rsc.orguh.edu These SAMs can precisely control the surface properties of materials. northwestern.edu By creating a SAM from this compound, the chirality and the methoxy (B1213986) group could be used to tailor surface wettability, adhesion, and biocompatibility, with potential applications in biosensors, molecular electronics, and corrosion protection. researchgate.netresearchgate.net

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Underlying Principle | Potential Outcome |

|---|---|---|

| Functional Polymers | Thiol-ene "click" chemistry. rsc.orgrsc.org | Creation of polymers with tailored properties; development of chiral materials for optical applications. chiralpedia.commdpi.com |

| Surface Modification | Self-Assembled Monolayers (SAMs) on metal surfaces. rsc.orgsphinxsai.com | Precisely controlled surface chemistry for biosensors, electronics, or anti-corrosion coatings. uh.eduresearchgate.net |

| Bioconjugation | Nucleophilic reactivity of the thiol group. nih.gov | Attachment of the molecule to biomaterials or nanoparticles for drug delivery or diagnostic systems. |

| Degradable Polyesters | Thiol-initiated ring-opening polymerization. rsc.org | Synthesis of biocompatible and degradable materials for medical applications. rsc.org |

Untapped Reactivity Profiles for the Creation of New Chemical Entities

The reactivity of this compound is primarily dictated by its thiol group, which can undergo a variety of transformations. Beyond simple oxidation to disulfides, the thiol can act as a potent nucleophile. This opens up possibilities for its use in constructing more complex molecules. For instance, it could serve as a key building block in the asymmetric synthesis of novel compounds where the chiral center influences the stereochemical outcome of subsequent reactions.

Furthermore, the thiol group can be used as a trigger for controlled release mechanisms. Research has shown that certain molecular scaffolds can release active compounds, such as carbonyl sulfide (B99878) (COS) or hydrogen sulfide (H₂S), upon reaction with a thiol. semanticscholar.org this compound could be investigated as a biological trigger for such systems, potentially leading to the development of novel therapeutic delivery platforms. Its unique sensory properties could even be integrated into diagnostics, where its release signals a specific biochemical event.

Addressing Research Gaps in the Academic Literature

Despite its commercial use, there is a notable scarcity of public academic research on this compound. A search of prominent scientific databases like PubChem reveals a lack of comprehensive literature data for the compound. mdpi.com Much of the existing information is found in patents related to the flavor and fragrance industry. rsc.org

This presents a clear opportunity for fundamental academic investigation. Key research gaps include:

Comprehensive Spectroscopic and Physicochemical Characterization: While basic properties are known, a full public report of its detailed NMR, IR, and mass spectrometry data, as well as its chiroptical properties (e.g., specific rotation, circular dichroism), is needed.

Biosynthetic Pathways: Its natural occurrence has been noted, but the specific enzymatic pathways responsible for its formation in plants are not well understood. Elucidating this could lead to biotechnological production methods.

Metabolic Fate and Biological Activity: Beyond its interaction with olfactory receptors, little is known about how this molecule is metabolized or if it possesses other biological activities.

Exploration of Natural Sources: A systematic investigation into its presence and concentration in a wider range of tropical fruits and other plants could reveal new natural sources and provide insights into its ecological role.

Table 3: Identified Research Gaps for this compound

| Research Area | Specific Gap | Proposed Research Focus |

|---|---|---|

| Chemistry | Lack of public, peer-reviewed synthesis and characterization data. mdpi.com | Publish detailed spectroscopic data and explore novel, sustainable synthetic routes. |

| Biochemistry | Unknown biosynthetic pathway in natural sources. | Isolate and characterize the enzymes responsible for its formation in plants. |

| Pharmacology/Toxicology | No data on metabolic fate or potential biological activities beyond olfaction. | Conduct in vitro and in vivo studies on its metabolism and screen for other bioactivities. |

| Natural Products | Limited knowledge of its distribution in nature. | Perform quantitative analysis across a wide variety of botanical sources. |

Development of Highly Selective and Sensitive Analytical Methods

The intense aroma of this compound means it is often present at very low concentrations (parts per trillion or billion) in complex matrices like food and beverages. This poses a significant analytical challenge. Future research should focus on developing robust, highly sensitive, and selective methods for its detection and quantification.

Drawing parallels from the analysis of other potent volatile thiols in wine, such as 3-sulfanylhexan-1-ol, several advanced analytical strategies can be pursued. researchgate.net These include:

Stable Isotope Dilution Assays (SIDA): Developing a synthesized, isotopically labeled internal standard of this compound would allow for highly accurate quantification using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Precursor Analysis: Volatile thiols in nature often exist as non-volatile precursor conjugates, such as those bound to cysteine or glutathione (B108866). A critical area of research is the development of LC-MS/MS methods to identify and quantify these precursors in fruits and other plants. This would provide valuable information for the food and flavor industry on how to naturally enhance desired aromas during processing.

Advanced Chromatographic Techniques: The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) could provide the necessary resolving power to separate this compound from other interfering compounds in complex volatile profiles.

Table 4: Potential Advanced Analytical Methodologies

| Technique | Principle | Advantage for this compound Analysis |

|---|---|---|

| GC-MS with SIDA | Uses a stable isotope-labeled internal standard for precise quantification. | Overcomes matrix effects and analyte loss during sample preparation, providing high accuracy. |

| LC-MS/MS | Separates and quantifies non-volatile compounds. | Enables the direct analysis of precursors like cysteine or glutathione conjugates in raw materials. researchgate.net |

| GCxGC-TOFMS | Provides enhanced chromatographic separation in two dimensions. | Superior resolution of isomers and separation from complex matrix components in natural extracts. |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying (S)-1-methoxy-3-heptanethiol in food additives?

- Methodological Answer : The Joint FAO/WHO Expert Committee on Food Additives provides specifications for this compound (MS) as a food additive . Recommended methods include:

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with flame ionization detection (FID) to resolve enantiomers and quantify purity.

- Spectroscopic Validation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR) to confirm stereochemical integrity and structural identity .

- Sample Preparation : Use inert matrices to prevent thiol oxidation, and employ derivatization (e.g., with iodoacetamide) to stabilize the compound during analysis.

Q. What synthetic routes are recommended for producing enantiomerically pure this compound?

- Methodological Answer :

- Asymmetric Synthesis : Catalytic asymmetric methods using chiral ligands (e.g., BINOL-derived phosphoramidites) to introduce the (S)-configuration at the thiol-bearing carbon.

- Protection-Deprotection Strategies : Protect the thiol group with tert-butyl disulfide during methoxy group installation to avoid side reactions. Final deprotection with reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) ensures high enantiomeric excess (>98%) .

- Quality Control : Monitor optical rotation and enantiomeric purity via chiral GC or HPLC using columns like Chiralcel OD-H.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and stability in different matrices?

- Methodological Answer :

- Reactivity Studies : Compare the (S)-enantiomer with its (R)-counterpart in model reactions (e.g., nucleophilic substitutions). The (S)-configuration may exhibit steric hindrance effects, altering reaction kinetics in chiral environments .

- Stability Profiling : Conduct accelerated stability tests under varying pH, temperature, and oxygen levels. For example, under acidic conditions (pH < 4), the thiol group may protonate, reducing oxidative degradation. Use argon-purged vials to mitigate disulfide formation .

- Matrix Effects : Evaluate interactions with food matrices (e.g., lipid-rich vs. aqueous systems) using mass spectrometry to track degradation products.

Q. What methodological approaches are recommended to resolve contradictions in stability data for this compound under varying environmental conditions?

- Methodological Answer :

- Time-Phased Analysis : Adopt a multi-wave panel design (e.g., measurements at T1, T2, T3) to distinguish short-term stability (days) from long-term degradation trends (months/years) .

- Contradiction Analysis : Apply structural equation modeling (SEM) to isolate confounding variables (e.g., trace metal contaminants, light exposure). Bootstrapping methods can validate indirect effects, such as temperature-mediated oxidation pathways .

- Resource-Based Frameworks : Use the Conservation of Resources (COR) theory to model how environmental stressors (e.g., humidity, UV light) deplete the compound’s stability "resources," leading to nonlinear degradation patterns .

Q. How can researchers validate the safety and handling protocols for this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Follow guidelines from chemical safety data sheets (SDS), including:

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of volatile thiols .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent dermal contact.

- Ethical Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Regularly audit storage conditions using gas chromatography-mass spectrometry (GC-MS) to detect early degradation .

Data Integrity and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound, particularly when conflicting results arise?

- Methodological Answer :

- Open Science Practices : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw chromatographic data and NMR spectra via repositories like Zenodo or Figshare to enable independent verification .

- Mixed-Methods Triangulation : Combine quantitative data (e.g., HPLC purity assays) with qualitative observations (e.g., visual discoloration indicating oxidation) to cross-validate findings .

- Pre-registration : Document experimental protocols (e.g., synthetic steps, storage conditions) in advance on platforms like Open Science Framework to reduce bias in post-hoc analyses .

Tables for Quick Reference

| Property | Specification | Reference |

|---|---|---|

| Enantiomeric Purity | >98% (S)-configuration | |

| Recommended Storage | –20°C under argon, amber glass | |

| Key Degradation Pathway | Oxidation to disulfide derivatives | |

| Analytical Validation | ¹³C-NMR, Chiral HPLC/GC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.